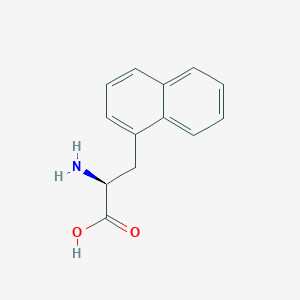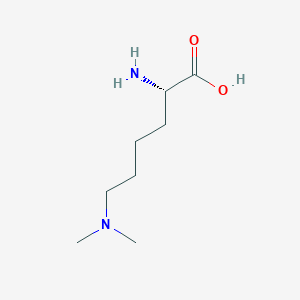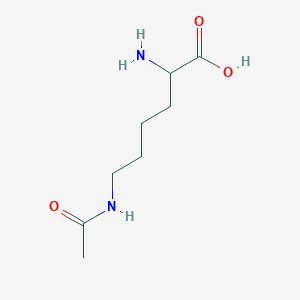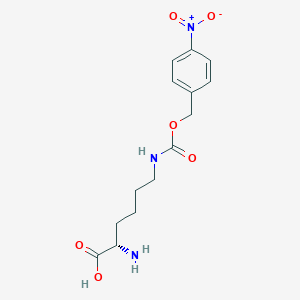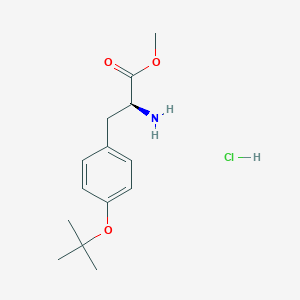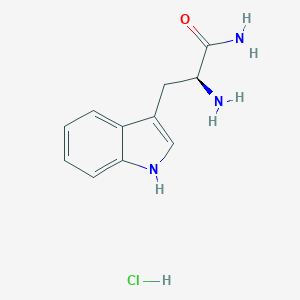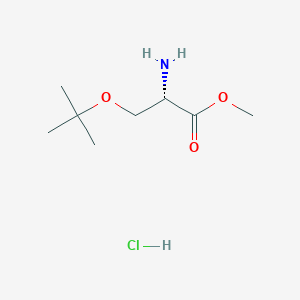
Dimethyl L-Glutamate Hydrochloride
Descripción general
Descripción
Dimethyl L-Glutamate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 . It is also known as L-Glutamic Acid Dimethyl Ester Hydrochloride . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Dimethyl L-Glutamate Hydrochloride involves the use of glutaric anhydride dissolved in anhydrous methanol, and concentrated sulfuric acid is added . The mixture is stirred at room temperature for 18 hours, then concentrated to half volume and quenched with water .Molecular Structure Analysis
The molecular structure of Dimethyl L-Glutamate Hydrochloride is CH3COOCH2CH2CH(NH2)COOCH3 · HCl . It has an average mass of 211.643 Da and a monoisotopic mass of 211.061142 Da .Physical And Chemical Properties Analysis
Dimethyl L-Glutamate Hydrochloride is a solid substance that appears as a white to almost white powder or crystal . It has a melting point of 93°C . It is soluble in water .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
L-Glutamic acid dimethyl ester hydrochloride is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The exact drugs it is used to produce can vary widely, as it depends on the specific reactions it is involved in.
Enhancing Insulin Release
Research has shown that L-Glutamic acid dimethyl ester can enhance insulin release . It was found to enhance insulin release evoked by D-glucose, L-leucine, or 2-amino-bicyclo (2,2,1)heptane-2-carboxylic acid, causing a shift to the left of the sigmoidal relationship between insulin output and D-glucose concentration .
Solution Phase Peptide Synthesis
L-Glutamic acid dimethyl ester hydrochloride is suitable for solution phase peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds containing multiple amino acids. The solution phase peptide synthesis is a type of peptide synthesis that is performed in a solution.
Synthesis of Oligo (γ-ethyl L-glutamate)
L-Glutamic acid dimethyl ester hydrochloride can be used in the synthesis of Oligo (γ-ethyl L-glutamate) . This is achieved via oligomerization catalyzed by papain .
Synthesis of L-glutamic acid based dendritic compounds
It can also be used in the synthesis of L-glutamic acid based dendritic compounds . Dendritic compounds are large, complex molecules with a branching structure.
Polymerization and Copolymerization
L-Glutamic acid dimethyl ester hydrochloride can be used in polymerization and copolymerization . This involves creating polymers, which are large molecules made up of repeating subunits, from smaller molecules.
Mecanismo De Acción
Target of Action
L-Glutamic acid dimethyl ester hydrochloride, also known as Dimethyl L-Glutamate Hydrochloride, primarily targets the insulin-secreting cells in the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.
Mode of Action
The compound interacts with its targets by enhancing insulin release . It stimulates insulin release in response to glucose, L-leucine, and 2-amino-bicyclo (2,2,1)heptane-2-carboxylic acid . This interaction results in a shift to the left of the sigmoidal relationship between insulin output and D-glucose concentration .
Biochemical Pathways
The compound affects the glucose-insulin regulatory pathway . By enhancing insulin release, it influences the downstream effects of this pathway, which include increased glucose uptake by cells and decreased blood glucose levels.
Pharmacokinetics
It is known to besoluble in water and methanol , which may influence its bioavailability.
Result of Action
The primary molecular effect of L-Glutamic acid dimethyl ester hydrochloride’s action is the enhanced release of insulin . On a cellular level, this leads to increased glucose uptake by cells, contributing to the regulation of blood glucose levels.
Action Environment
The action, efficacy, and stability of L-Glutamic acid dimethyl ester hydrochloride can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C to maintain its stability . Additionally, it should be kept away from oxidizing agents and moisture .
Propiedades
IUPAC Name |
dimethyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl L-Glutamate Hydrochloride | |
CAS RN |
23150-65-4 | |
| Record name | L-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23150-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023150654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl L-2-aminoglutarate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL L-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185VC5X3PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the optimal conditions for synthesizing L-Glutamic acid dimethyl ester hydrochloride?
A1: [] Researchers found that the yield of L-Glutamic acid dimethyl ester hydrochloride is influenced by several factors during synthesis, including the order of reagent addition, reaction time, temperature, and the molar ratio of L-Glutamic acid to thionyl chloride (SOCl2). While the specific optimal conditions are not provided in the abstract, the study systematically investigated these parameters to determine the conditions that resulted in the highest yield of the desired product. Additionally, the researchers optimized recrystallization procedures to further enhance the purity and yield of the final compound.
Q2: What happens to L-Glutamic acid dimethyl ester hydrochloride when exposed to gamma radiation?
A2: [] Although the abstract does not provide specific findings, it indicates that electron paramagnetic resonance (EPR) spectroscopy was employed to study the effects of gamma radiation on L-Glutamic acid dimethyl ester hydrochloride. EPR is a technique sensitive to species with unpaired electrons, often generated upon irradiation. Therefore, this study likely aimed to identify and characterize the radicals formed when L-Glutamic acid dimethyl ester hydrochloride is exposed to gamma radiation. This information could be valuable in understanding the compound's stability and potential degradation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




